molecular formula C22H17ClN2O B2607985 1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide CAS No. 860611-50-3

1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide

Cat. No.: B2607985
CAS No.: 860611-50-3
M. Wt: 360.84
InChI Key: IUFMJUSKTXSDLZ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a chlorophenyl group and an indole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide typically involves several steps:

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like toluene or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anti-allergic properties are attributed to its ability to antagonize histamine H1 receptors, thereby reducing allergic responses .

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide can be compared with other indole derivatives and similar compounds:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O/c23-17-12-10-16(11-13-17)14-25-15-20(19-8-4-5-9-21(19)25)22(26)24-18-6-2-1-3-7-18/h1-13,15H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFMJUSKTXSDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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